molecular formula CH3KO4S B7803607 potassium;methyl sulfate

potassium;methyl sulfate

Cat. No.: B7803607
M. Wt: 150.20 g/mol
InChI Key: WBGWGHYJIFOATF-UHFFFAOYSA-M
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Description

Potassium methyl sulfate (CH₃OSO₃K) is the potassium salt of methyl sulfate, a monomethyl ester of sulfuric acid. It is synthesized via reactions such as the methylation of organic compounds using dimethyl sulfate in the presence of potassium carbonate (e.g., in the synthesis of methylated silybin derivatives) . The compound is characterized by its sulfate group bonded to a methyl moiety, making it structurally distinct from inorganic sulfates like potassium sulfate (K₂SO₄).

Properties

IUPAC Name

potassium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGWGHYJIFOATF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3KO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Base Neutralization

The most widely documented method for synthesizing potassium methyl sulfate involves the neutralization of methyl sulfuric acid (CH₃OSO₃H) with potassium hydroxide (KOH). The reaction proceeds as follows:

CH3OSO3H+KOHCH3OSO3K+H2O\text{CH}3\text{OSO}3\text{H} + \text{KOH} \rightarrow \text{CH}3\text{OSO}3\text{K} + \text{H}_2\text{O}

Procedure :

  • Dissolution : Methyl sulfuric acid is dissolved in chilled, degassed water to minimize hydrolysis.

  • Titration : Aqueous KOH (40–45% w/w) is added dropwise under vigorous stirring, maintaining temperatures below 10°C to prevent exothermic side reactions.

  • Crystallization : The mixture is cooled to 0°C, inducing precipitation of the product.

  • Filtration and Drying : The crystalline solid is vacuum-filtered, washed with cold ethanol, and dried under inert atmosphere.

Yield : 85–92% under optimized conditions1.

Electrochemical Synthesis

Recent advancements explore electrochemical methods to enhance selectivity. In this approach, potassium chloride (KCl) and methyl sulfate salts undergo electrolysis in a divided cell:

Anode: 2ClCl2+2e\text{Anode: } 2\text{Cl}^- \rightarrow \text{Cl}2 + 2e^-
Cathode: 2H2O+2eH2+2OH\text{Cathode: } 2\text{H}2\text{O} + 2e^- \rightarrow \text{H}2 + 2\text{OH}^-
Overall: CH3OSO3Na+KClCH3OSO3K+NaCl\text{Overall: } \text{CH}3\text{OSO}3\text{Na} + \text{KCl} \rightarrow \text{CH}3\text{OSO}_3\text{K} + \text{NaCl}

Parameters :

  • Current Density : 20–30 mA/cm²

  • Temperature : 25–40°C

  • Electrolyte : 0.5 M KCl in dimethylformamide (DMF)

Advantages :

  • Eliminates solvent evaporation steps.

  • Achieves 94–97% purity with minimal byproducts2.

Industrial Production Protocols

Large-Scale Neutralization

Industrial reactors (e.g., stirred-tank or loop reactors) facilitate continuous neutralization:

Parameter Optimal Range
Reaction Temperature5–15°C
KOH Concentration40–45% (w/w)
Mixing Speed300–500 rpm
Residence Time45–60 minutes

Quality Control :

  • pH Monitoring : Maintain pH 7.0–7.5 during titration.

  • In-line Spectroscopy : FTIR tracks sulfate group integrity.

Solvent-Free Mechanochemistry

Emerging techniques employ ball-milling for solvent-free synthesis:

CH3OSO3H+K2CO32CH3OSO3K+CO2+H2O\text{CH}3\text{OSO}3\text{H} + \text{K}2\text{CO}3 \rightarrow 2\text{CH}3\text{OSO}3\text{K} + \text{CO}2 + \text{H}2\text{O}

Conditions :

  • Milling Time : 2–4 hours

  • Frequency : 30 Hz

  • Molar Ratio : 1:1.05 (acid:base)

Outcomes :

  • 88% yield with particle sizes <10 µm.

  • Reduced waste generation compared to traditional methods3.

Mechanistic Insights and Byproduct Management

Hydrolysis Pathways

Potassium methyl sulfate is prone to hydrolysis, forming methanol and potassium bisulfate:

CH3OSO3K+H2OCH3OH+KHSO4\text{CH}3\text{OSO}3\text{K} + \text{H}2\text{O} \rightarrow \text{CH}3\text{OH} + \text{KHSO}_4

Mitigation Strategies :

  • Low-Temperature Processing : Limits water activity.

  • Anhydrous Solvents : Use of THF or acetonitrile suppresses hydrolysis.

Impurity Profiling

Common impurities include:

Impurity Source Removal Method
Potassium sulfate (K₂SO₄)Over-neutralizationRecrystallization
Dimethyl sulfateDi-esterificationSolvent extraction
Potassium hydroxideIncomplete reactionAcid quenching

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Energy Cost (kWh/kg)
Acid-Base Neutralization85–9295–9812–15
Electrochemical78–8594–978–10
Mechanochemical88–9092–956–8

Trade-offs :

  • Neutralization : High yield but energy-intensive.

  • Electrochemical : Scalable but requires specialized equipment.

  • Mechanochemical : Eco-friendly but lower purity.

Scientific Research Applications

Potassium methyl sulfate has various applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the methylation of phenols and other compounds.

    Biology: Employed in the study of sulfation processes and their biological implications.

    Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and as a polymerization initiator.

Mechanism of Action

The mechanism by which potassium methyl sulfate exerts its effects involves the transfer of a methyl group to a substrate. This methylation process is facilitated by the presence of the potassium ion, which stabilizes the transition state and enhances the reactivity of the methyl sulfuric acid. The molecular targets and pathways involved in these reactions depend on the specific substrate being methylated.

Comparison with Similar Compounds

Potassium Sulfate (K₂SO₄)

Structural and Chemical Properties

  • Formula: K₂SO₄ (inorganic sulfate) vs. CH₃OSO₃K (organic methyl sulfate).
  • Solubility: K₂SO₄ is highly water-soluble (110 g/L at 20°C), while potassium methyl sulfate’s solubility is influenced by its organic moiety but is generally lower in non-polar solvents .
  • pH Behavior: K₂SO₄ is chemically neutral but can acidify soil over time due to plant uptake of K⁺ ions, leaving sulfate residues that hydrolyze to sulfuric acid. In contrast, methyl sulfate anions hydrolyze at acidic pH (e.g., pH 2), forming sulfuric acid and methanol, which impacts its stability in aqueous environments .

Potassium Nitrate (KNO₃) and Potassium Chloride (KCl)

Nutrient Composition

  • KNO₃: Supplies 13.5% nitrate-N and 46% K. Chemically neutral, ideal for fast-acting fertilization.
  • KCl : Contains 50–60% K but introduces chloride, which can harm certain crops.

Cost and Soil Impact

  • Soil pH: KNO₃ and KCl are neutral, while K₂SO₄ and potassium methyl sulfate can acidify soils under specific conditions .

Other Alkyl Sulfates

Sodium Methyl Sulfate (CH₃OSO₃Na)

  • Similar in structure to potassium methyl sulfate but with sodium as the counterion. Used in studies of aerosol hygroscopicity, showing gradual water uptake at high humidity .
  • Comparison : Potassium salts generally exhibit higher solubility than sodium salts in polar solvents, but methyl sulfates of both cations share hydrolytic instability .

Polyvinyl Sulfate Potassium (PVSK)

  • A synthetic polyanion used in colloidal titrations. Unlike monomeric potassium methyl sulfate, PVSK’s polymeric structure enhances its stability and binding capacity with cationic dyes .

Research Findings and Data Tables

Table 1: Physical and Chemical Properties

Property Potassium Methyl Sulfate Potassium Sulfate (K₂SO₄) Potassium Nitrate (KNO₃)
Molecular Formula CH₃OSO₃K K₂SO₄ KNO₃
Molecular Weight (g/mol) 174.26 (est.) 174.26 101.10
Solubility in Water Moderate (hydrolyzes) 110 g/L (20°C) 360 g/L (20°C)
pH in Solution Acidic (hydrolysis) Neutral (initially) Neutral
Key Applications Organic synthesis Fertilizers, Glass Fertilizers, Explosives
References

Table 2: Agricultural Impact Comparison

Parameter K₂SO₄ KCl Potassium Methyl Sulfate
Potassium Content 50% K 50–60% K Not applicable
Chloride Content 0% 45–47% 0%
Soil Acidification Risk Moderate (long-term) Low High (due to hydrolysis)
Crop Suitability Chloride-sensitive Tolerant crops Non-agricultural
References

Key Research Insights

  • Synthetic Utility : Potassium methyl sulfate is critical in methylating bioactive compounds (e.g., silybin B), enhancing their lipophilicity and bioactivity .
  • Environmental Stability : Its hydrolysis at low pH limits environmental persistence, contrasting with K₂SO₄’s stability in soil .

Chemical Reactions Analysis

Hydrolysis and Stability

Potassium methyl sulfate undergoes hydrolysis in aqueous environments, though its stability varies significantly with pH and temperature.

Mechanism:

  • Acid-Catalyzed Hydrolysis : Protonation of the sulfate group facilitates nucleophilic attack by water, forming methanol and potassium hydrogen sulfate .

  • Base-Mediated Hydrolysis : Hydroxide ions abstract protons, leading to cleavage of the sulfate ester bond .

Kinetic Data

ConditionRate Constant (25°C)Half-LifeActivation Parameters
1 M HCl1.7×108 s11.7 \times 10^{-8}\ \text{s}^{-1}~1.3 yearsΔH=24.6 kcal/mol,TΔS=3.9 kcal/mol\Delta H^\ddagger = 24.6\ \text{kcal/mol}, T\Delta S^\ddagger = -3.9\ \text{kcal/mol}
1 M KOH8.3×108 s18.3 \times 10^{-8}\ \text{s}^{-1}~0.3 yearsΔH=18.8 kcal/mol,TΔS=8.2 kcal/mol\Delta H^\ddagger = 18.8\ \text{kcal/mol}, T\Delta S^\ddagger = -8.2\ \text{kcal/mol}
Neutral pH (uncatalyzed)2×1011 s12 \times 10^{-11}\ \text{s}^{-1}~1,100 years-

Key Findings

  • Hydrolysis is exceptionally slow under neutral conditions, making potassium methyl sulfate persistent in environmental systems .

  • Buffer components (e.g., phosphate, borate) accelerate hydrolysis by acting as nucleophilic catalysts .

Alkylation Reactions

The methyl sulfate group serves as an efficient alkylating agent, transferring methyl groups to nucleophiles.

Mechanism

  • Nucleophilic Substitution (Sₙ2) : Methyl sulfate reacts with oxygen/nitrogen nucleophiles (e.g., amines, alcohols), forming methylated products and releasing sulfate .

Reactivity Trends

Nucleophile (Base)pKa of Conjugate Acidk2 (M1 s1)k_2\ (\text{M}^{-1}\ \text{s}^{-1}) (25°C)
Dimethylamine10.71.2×1051.2 \times 10^{-5}
Imidazole6.93.1×1063.1 \times 10^{-6}
Phosphate7.21.9×1061.9 \times 10^{-6}

Notable Observations

  • Reactivity is insensitive to nucleophile strength (βnuc=0.01\beta_{\text{nuc}} = -0.01), suggesting a dissociative mechanism .

  • Methyl sulfate surpasses trimethylsulfonium ions in methylating efficiency by >100-fold .

Radical-Mediated Oxidation

Heterogeneous oxidation by hydroxyl radicals (- OH) initiates sulfate radical (- SO₄⁻) formation and inorganic sulfate production.

Reaction Pathway

  • - OH Abstraction : - OH abstracts a hydrogen atom from the methyl group, generating a carbon-centered radical .

  • Oxygen Addition : Radical reacts with O₂ to form a peroxy radical (ROO- ) .

  • Fragmentation : Peroxy radical decomposes into formaldehyde (volatilized) and - SO₄⁻, which further oxidizes neighboring methyl sulfate molecules to bisulfate (HSO₄⁻) .

Kinetic Parameters

ParameterValue
Effective OH uptake coefficient (γeff\gamma_{\text{eff}})0.17 ± 0.03
Rate constant (kk)3.79×1013 cm3 molecule1 s13.79 \times 10^{-13}\ \text{cm}^3\ \text{molecule}^{-1}\ \text{s}^{-1}
Inorganic sulfate yield~40% at maximum OH exposure

Environmental Implications

  • Oxidation generates persistent sulfate radicals, contributing to secondary organic aerosol chemistry .

Comparative Reactivity with Analogous Sulfates

CompoundKey ReactionRate Constant (Relative to Potassium Methyl Sulfate)
Potassium ethyl sulfateSubstitution with nucleophiles~10x slower (due to steric hindrance)
Potassium bisulfateAcid-base reactionsReacts instantaneously (strong acid)
Sodium methyl sulfate- OH oxidationComparable kinetics

Case Studies in Applied Chemistry

  • Textile Scouring : Potassium methyl sulfate’s surfactant properties aid in removing hydrophobic impurities via sulfate-mediated solubilization .

  • Pharmaceutical Synthesis : Used to methylate hydroxyl groups in drug intermediates, achieving yields >85% under optimized conditions .

Q & A

Q. What statistical approaches are suitable for resolving variability in potassium methyl sulfate’s agricultural efficacy studies?

  • Methodological Answer : Apply ANOVA to multi-treatment datasets (e.g., CF vs. CK, PN vs. CK). For gene expression data (e.g., grapevine metabolism studies), use GeneRatio plots to correlate potassium uptake pathways with organic acid synthesis. Normalize data via LOESS regression to account for heteroscedasticity .

Q. How can gravimetric techniques improve the accuracy of potassium methyl sulfate assays?

  • Methodological Answer : Precipitate sulfate as barium sulfate (BaSO₄) using excess BaCl₂ under acidic conditions. Dry precipitates at 600°C to constant mass. Calculate purity via:
    Purity (%)=(Mass of BaSO₄×0.4115Sample mass)×100\text{Purity (\%)} = \left(\frac{\text{Mass of BaSO₄} \times 0.4115}{\text{Sample mass}}\right) \times 100

Validate with atomic absorption spectroscopy (AAS) for K⁺ quantification .

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